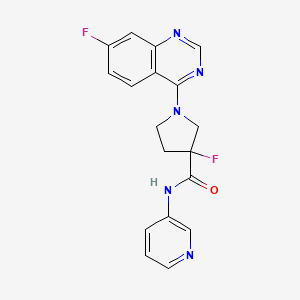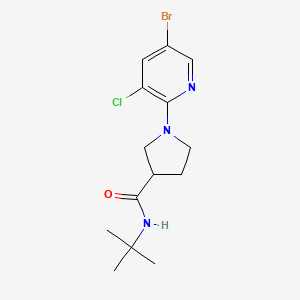![molecular formula C21H22FN5OS B12247284 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B12247284.png)
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one involves multiple steps, including cycloaddition and condensation reactions. One common route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacological activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Triazolopyridazines: These compounds also feature the triazolo[4,3-b]pyridazin-3-yl moiety and are studied for their biological properties.
Uniqueness
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one is unique due to its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22FN5OS |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
InChI |
InChI=1S/C21H22FN5OS/c22-16-3-5-17(6-4-16)29-13-20(28)26-11-9-15(10-12-26)21-24-23-19-8-7-18(14-1-2-14)25-27(19)21/h3-8,14-15H,1-2,9-13H2 |
InChI Key |
GXYKGDPXRBTZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)CSC5=CC=C(C=C5)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)quinoxaline](/img/structure/B12247213.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B12247215.png)
![2-[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12247221.png)
![3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12247227.png)
![6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B12247240.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12247242.png)
![5-Chloro-6-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B12247251.png)
![2-Methyl-6-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B12247258.png)
![4,4,4-trifluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}butanamide](/img/structure/B12247260.png)
![Ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate](/img/structure/B12247261.png)

![1-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]azepane](/img/structure/B12247271.png)
![6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine](/img/structure/B12247275.png)
